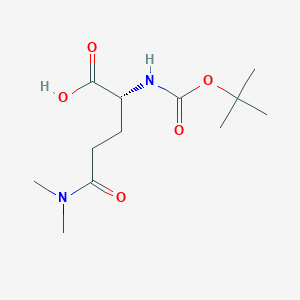

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of significant interest in the fields of organic chemistry and biochemistry due to its versatile applications in peptide synthesis and drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid typically involves the protection of the amine group of an amino acid with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids can be scaled up by optimizing reaction conditions to improve yield and efficiency. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can handle larger quantities of reactants .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

Medicinal Chemistry

Boc-DMAO is primarily utilized in the field of medicinal chemistry for the synthesis of bioactive compounds. Its structure allows for the introduction of a dimethylamino group, which can enhance the pharmacological properties of various drugs.

Case Study: Anticancer Agents

Research has indicated that derivatives of Boc-DMAO exhibit promising anticancer activity. For instance, studies have shown that modifying the amino acid backbone can lead to compounds with improved selectivity and potency against cancer cell lines. The incorporation of Boc-DMAO into peptide sequences has been linked to enhanced cellular uptake and efficacy in targeting specific tumor types .

Peptide Synthesis

Boc-DMAO serves as an important building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during multi-step synthesis processes, facilitating the assembly of complex peptide structures.

Application in Solid Phase Peptide Synthesis (SPPS)

In SPPS, Boc-DMAO is often employed as an amino acid residue due to its stability under various reaction conditions. Its use has been documented in the synthesis of cyclic peptides, which are known for their increased biological activity and stability compared to linear peptides .

Drug Development

The compound has also been explored for its potential in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.

Case Study: Neuroprotective Agents

Research indicates that derivatives containing Boc-DMAO have shown neuroprotective effects in preclinical models of neurodegenerative diseases. The modulation of glutamate receptors through these derivatives has been associated with improved outcomes in models of Alzheimer's disease .

Structural Biology

Boc-DMAO is utilized in structural biology for studying protein-ligand interactions. Its ability to mimic natural amino acids makes it a valuable tool for probing binding sites on proteins.

Example: X-ray Crystallography Studies

In X-ray crystallography studies, Boc-DMAO derivatives have been used to stabilize protein structures, allowing researchers to gain insights into conformational changes upon ligand binding. This application is crucial for understanding enzyme mechanisms and developing inhibitors .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine during synthetic steps and can be selectively removed under acidic conditions to reveal the free amine. This allows for the sequential addition of amino acids in peptide synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure and used for similar applications.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid is unique due to the presence of the dimethylamino group, which can impart different chemical properties and reactivity compared to other Boc-protected amino acids .

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid, commonly referred to as Boc-DMA-Oxopentanoic acid, is a compound with significant potential in pharmaceutical applications due to its structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₂H₂₂N₂O₅

- Molecular Weight : 274.31 g/mol

- CAS Number : 721927-50-0

The compound's biological activity is primarily attributed to its role as an amino acid derivative. It is hypothesized that the tert-butoxycarbonyl (Boc) group enhances its stability and bioavailability, facilitating interaction with various biological targets.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting processes like fatty acid synthesis and amino acid metabolism.

- Modulation of Receptor Activity : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.

Antimicrobial Activity

Preliminary studies suggest that Boc-DMA-Oxopentanoic acid may possess antimicrobial properties, making it a candidate for developing new antibacterial agents. Its efficacy against various bacterial strains needs further exploration.

Anti-Cancer Potential

Some derivatives of oxopentanoic acids have shown promise in inhibiting cancer cell proliferation. For instance, compounds that inhibit fatty acid synthase (FASN) have been linked to reduced tumor growth in vitro and in vivo models . Further studies are required to evaluate whether Boc-DMA-Oxopentanoic acid can exert similar effects.

Case Studies and Research Findings

Propriétés

IUPAC Name |

(2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRAADPAONILMH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.